Naloxone-3-sulfate Sodium Salt

Description

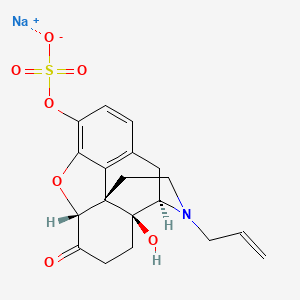

Naloxone-3-sulfate Sodium Salt is a sulfated derivative of naloxone, an opioid receptor antagonist widely used to reverse opioid overdose. For instance, sulfated steroid derivatives (e.g., Equilin 3-Sulfate Sodium Salt) demonstrate increased polarity and altered receptor interactions due to sulfation , a trend likely applicable to naloxone derivatives.

Properties

CAS No. |

156047-22-2 |

|---|---|

Molecular Formula |

C19H20NNaO7S |

Molecular Weight |

429.4 g/mol |

IUPAC Name |

sodium;[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] sulfate |

InChI |

InChI=1S/C19H21NO7S.Na/c1-2-8-20-9-7-18-15-11-3-4-13(27-28(23,24)25)16(15)26-17(18)12(21)5-6-19(18,22)14(20)10-11;/h2-4,14,17,22H,1,5-10H2,(H,23,24,25);/q;+1/p-1/t14-,17+,18+,19-;/m1./s1 |

InChI Key |

NAWJXCVVOVUEKA-STHHAXOLSA-M |

SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OS(=O)(=O)[O-])O4)O.[Na+] |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OS(=O)(=O)[O-])O4)O.[Na+] |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OS(=O)(=O)[O-])O4)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naloxone-3-sulfate Sodium Salt typically involves the sulfation of naloxone. This process can be achieved by reacting naloxone with sulfur trioxide-pyridine complex in an appropriate solvent, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Naloxone-3-sulfate Sodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the naloxone molecule, potentially altering its pharmacological properties.

Reduction: Reduction reactions can be used to modify the naloxone backbone, potentially leading to new derivatives with different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Various nucleophiles can be employed to substitute the sulfate group under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naloxone derivatives with altered opioid receptor binding properties, while substitution reactions can produce a range of naloxone analogs .

Scientific Research Applications

Chemistry

In chemistry, Naloxone-3-sulfate Sodium Salt is used as a reference standard in analytical methods to quantify naloxone and its derivatives in various formulations .

Biology

In biological research, this compound is utilized to study the interactions between opioid receptors and their antagonists. It serves as a tool to investigate the mechanisms of opioid receptor signaling and regulation .

Medicine

Medically, this compound is employed in the development of new formulations for opioid overdose treatment. Its enhanced solubility and stability make it a preferred choice for injectable and nasal spray formulations .

Industry

In the pharmaceutical industry, this compound is used in the quality control of naloxone-containing products. It ensures the consistency and efficacy of these products by serving as a benchmark for analytical testing .

Mechanism of Action

Naloxone-3-sulfate Sodium Salt exerts its effects by competitively binding to opioid receptors, particularly the μ-opioid receptor. This binding prevents opioid agonists from interacting with the receptor, thereby reversing the effects of opioid overdose. The sulfate group enhances the compound’s solubility, facilitating its rapid distribution and action in the body .

Comparison with Similar Compounds

Key Observations :

- Solubility : Sulfation/sulfonation universally increases water solubility, critical for parenteral formulations. Naloxone-3-sulfate’s solubility likely exceeds naloxone hydrochloride (22 mg/mL) .

- Stability : Sodium salts of sulfated compounds generally exhibit better stability than free acids. For example, Sodium Thiosulfate (Na₂S₂O₃) maintains integrity under controlled storage .

Therapeutic Differentiation :

- Naloxone derivatives target opioid receptors, whereas sulfated steroids (e.g., Equilin 3-Sulfate) act on nuclear hormone receptors.

- Sodium sulfonates like 1-Heptanesulfonate are primarily analytical reagents, lacking direct pharmacological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.